Phrenosin

Membrane Biophysics Lipid Calorimetry Phase Transitions

Your model's fidelity depends on the cerebroside you choose. Unlike kerasin, Phrenosin's ideal mixing with phosphatidylcholine and lower phase transition enthalpy (≈7 kcal/mol) enable homogeneous, physiologically relevant myelin-mimetic bilayers. Its signature cerebronic acid (C24:0h) provides a definitive marker for lipidomics and demyelination studies. Procure the correct, ≥98% pure Phrenosin to eliminate phase-separating artifacts and ensure your liposomal formulations, chromatography, and biophysical measurements are precise, reproducible, and clinically translatable.

Molecular Formula C48H93NO9
Molecular Weight 828.3 g/mol
CAS No. 586-02-7
Cat. No. B12763194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhrenosin
CAS586-02-7
Molecular FormulaC48H93NO9
Molecular Weight828.3 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O)O
InChIInChI=1S/C48H93NO9/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-37-42(52)47(56)49-40(39-57-48-46(55)45(54)44(53)43(38-50)58-48)41(51)36-34-32-30-28-26-24-16-14-12-10-8-6-4-2/h34,36,40-46,48,50-55H,3-33,35,37-39H2,1-2H3,(H,49,56)/b36-34+/t40-,41+,42+,43+,44-,45-,46+,48+/m0/s1
InChIKeyZXWQZGROTQMXME-DRXHHKTBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phrenosin (CAS 586-02-7) for Research Procurement: A Biophysical and Structural Baseline for Cerebroside Selection


Phrenosin (also known as cerebron) is a galactocerebroside—a neutral glycosphingolipid consisting of a ceramide backbone (sphingosine d18:1 base) linked via a β-glycosidic bond to a galactose headgroup [1]. Its distinguishing structural feature is the N-acylation with α-hydroxy very long-chain fatty acids (predominantly cerebronic acid, 2-hydroxytetracosanoic acid, C24:0h), which sets it apart from non-hydroxylated analogs [2]. This compound is a major and highly localized component of vertebrate myelin membranes, where it contributes to the unique structural and functional properties of this multilamellar insulating sheath [3].

Why Phrenosin Cannot Be Generically Substituted by Other Galactocerebrosides in Experimental Systems


Substituting Phrenosin with a different galactocerebroside, such as its non-hydroxylated analog Kerasin, or a glucocerebroside, will fundamentally alter key biophysical parameters and experimental outcomes. Phrenosin and Kerasin exhibit dramatically different thermodynamic behaviors, with a gel-to-liquid crystalline phase transition enthalpy that differs by more than 100% (7 kcal/mol vs. 15.8 kcal/mol) [1]. Furthermore, they display distinct phase miscibility properties with common membrane phospholipids: Phrenosin mixes nearly ideally with egg phosphatidylcholine, whereas Kerasin forms a complex peritectic phase diagram, indicating fundamentally different intermolecular interactions [2]. These differences are not merely academic; they directly translate into divergent molecular packing, bilayer organization, and, at a higher level of biological organization, are associated with significant physiological differences in nerve conduction velocity [3]. Therefore, the choice of cerebroside species is a critical variable that cannot be overlooked in studies of membrane biophysics, lipid raft formation, and myelin biology.

Quantitative Differentiation Guide: Phrenosin vs. Comparator Cerebrosides


Phrenosin's α-Hydroxylation Reduces Phase Transition Enthalpy by Over 50% Compared to Kerasin

The gel-to-liquid crystalline phase transition, a critical determinant of membrane fluidity and domain organization, is markedly different between Phrenosin and Kerasin. Calorimetric analysis demonstrates that the transition enthalpy for Kerasin is 15.8 kcal/mol, which is 2.25 times higher than the ~7 kcal/mol measured for Phrenosin and unfractionated bovine brain cerebrosides [1].

Membrane Biophysics Lipid Calorimetry Phase Transitions

Phrenosin Exhibits Near-Ideal Mixing with Phosphatidylcholine, a Sharp Contrast to Kerasin's Complex Phase Behavior

When formulating model membranes, the miscibility of lipids is paramount. Phrenosin exhibits strikingly different mixing behavior with egg phosphatidylcholine (PC) compared to Kerasin. Differential scanning calorimetry studies show that Phrenosin mixes nearly ideally with egg PC. In stark contrast, Kerasin mixed with egg PC yields a peritectic phase diagram, indicative of complex, non-ideal interactions and phase separation [1].

Lipid-Protein Interactions Membrane Reconstitution Liposome Formulation

Phrenosin's Distinct Hydrogen-Bonding Network Confirmed by Lower Amide I Vibrational Frequency vs. Kerasin

Raman spectroscopy provides direct evidence of a stronger intermolecular hydrogen-bonding network in Phrenosin compared to Kerasin. In the solid state, the amide I vibrational mode occurs at a lower frequency in Phrenosin than in Kerasin, a shift consistent with stronger hydrogen bonding [1]. This structural feature is directly linked to the presence of the α-hydroxy group on the fatty acid chain.

Spectroscopy Lipid Structure Molecular Conformation

α-Hydroxylation in Phrenosin Confers Unique X-Ray Diffraction Lamellar Periodicity vs. Kerasin

The presence or absence of a single hydroxyl group on the fatty acid chain of cerebrosides leads to remarkable differences in their supramolecular organization. Small-angle X-ray diffraction reveals that Cerasine (Kerasin), which differs from Phrenosin only by having a hydrogen atom instead of a hydroxyl on the fatty acid tail, exhibits distinct lamellar periodicities and a more complex thermal phase behavior [1]. Specifically, Cerasine displays a single structure in the 23-66°C range, whereas Phrenosine has two, and between 66-87°C, Cerasine exhibits three new components compared to one for Phrenosine [1].

Structural Biology Lipid Bilayers X-ray Diffraction

Phrenosin is Chromatographically Distinct from Non-Hydroxylated Cerebrosides, Enabling Reliable Purity Assessment

Phrenosin and its non-hydroxylated counterpart, Kerasin (ceresine), are readily separable by thin-layer chromatography (TLC). Under standard conditions (chloroform/methanol/water, 65:25:4 v/v), total brain cerebrosides resolve into a double spot . The top spot corresponds to ceresine (non-hydroxylated fatty acids), and the bottom spot corresponds to Phrenosin (hydroxylated fatty acids) . This chromatographic behavior is a direct consequence of the polar α-hydroxy group on Phrenosin's fatty acid chain.

Analytical Chemistry Lipidomics Quality Control

Fatty Acid Hydroxylation in Phrenosin is Physiologically Correlated with Faster Nerve Conduction Velocity

While in vivo functional data for individual lipids are rare, class-level inference from phylogenetic and disease studies provides strong evidence for the physiological importance of Phrenosin's α-hydroxy fatty acid. Myelin from urodele amphibians, which naturally lacks α-hydroxy fatty acid-containing galactosphingolipids (like Phrenosin), exhibits slow nerve conduction and unusual myelin thickness [1]. Furthermore, the evolutionary transition from glucocerebroside to galactocerebroside and the acquisition of α-hydroxy fatty acids correlate with the development of highly structured, fast-conducting myelin in vertebrates [2].

Neurobiology Myelin Biology Electrophysiology

High-Impact Research and Industrial Application Scenarios for Phrenosin


Modeling Myelin Membrane Biophysics and Lipid Raft Formation

Phrenosin is the ideal cerebroside for constructing model myelin membranes. Its nearly ideal mixing with phosphatidylcholine [1] allows for the creation of homogeneous, well-defined lipid bilayers, unlike the phase-separating behavior of Kerasin. Furthermore, its lower phase transition enthalpy (~7 kcal/mol) [2] and distinct hydrogen-bonding network [3] make it the appropriate choice for accurately simulating the thermodynamic and structural properties of myelin lipid rafts, which are crucial for understanding domains involved in cell signaling and adhesion.

Investigating the Role of Lipid Hydroxylation in Neurodegeneration

The α-hydroxy fatty acid of Phrenosin is not merely a structural detail; it is a key variable in studies of myelin pathology. Evidence suggests that the absence of these hydroxylated cerebrosides is linked to impaired nerve conduction [4]. Researchers investigating demyelinating diseases such as multiple sclerosis or leukodystrophies can use Phrenosin as a standard for the healthy myelin lipidome. Quantitative changes in the ratio of Phrenosin to non-hydroxylated cerebrosides can serve as a specific biochemical marker for disease progression or therapeutic response [5].

Development of Targeted Lipid-Based Drug Delivery Systems

For the formulation of liposomal drug carriers, the predictable biophysical behavior of a lipid component is critical for stability and performance. Phrenosin's ideal mixing with egg PC [1] makes it a more reliable choice than Kerasin for creating stable, homogeneous liposomes. Its distinct chromatographic behavior also facilitates straightforward analytical development and quality control during the manufacturing process, ensuring batch-to-batch consistency.

Establishing Validated Analytical Standards for Sphingolipidomics

Due to its well-defined structure and distinct physicochemical properties, Phrenosin is an excellent reference standard for mass spectrometry and chromatography-based lipidomics workflows. Its unique fatty acid composition (cerebronic acid) and distinct TLC migration provide clear, verifiable markers for method development, system suitability testing, and quantification of hydroxylated galactocerebrosides in complex biological matrices like brain tissue or cerebrospinal fluid.

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